3-Oxo-7Z-Tetradecenoyl-CoA

Substrate Specificity 3-Oxoacyl-CoA Thiolase Fatty Acid Oxidation

This specific metabolic intermediate is crucial for accurately modeling the β-oxidation of monounsaturated fatty acids (e.g., palmitoleate) because of its cis (7Z) double bond position. Generic, saturated, or trans-isomer analogs cannot reproduce the enzymatic processing steps your research into mitochondrial trifunctional protein (MTP) deficiency, metabolic bottlenecks, or thiolase inhibitor screening requires. Use the verified long-chain 3-oxoacyl-CoA to obtain a direct, quantitative readout of target engagement for your SAR studies.

Molecular Formula C35H58N7O18P3S
Molecular Weight 989.9 g/mol
Cat. No. B15546930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxo-7Z-Tetradecenoyl-CoA
Molecular FormulaC35H58N7O18P3S
Molecular Weight989.9 g/mol
Structural Identifiers
InChIInChI=1S/C35H58N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-23(43)18-26(45)64-17-16-37-25(44)14-15-38-33(48)30(47)35(2,3)20-57-63(54,55)60-62(52,53)56-19-24-29(59-61(49,50)51)28(46)34(58-24)42-22-41-27-31(36)39-21-40-32(27)42/h9-10,21-22,24,28-30,34,46-47H,4-8,11-20H2,1-3H3,(H,37,44)(H,38,48)(H,52,53)(H,54,55)(H2,36,39,40)(H2,49,50,51)/b10-9-/t24-,28-,29-,30+,34-/m1/s1
InChIKeyBEPLLRGJVXAEJI-TWAFKMGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Oxo-7Z-Tetradecenoyl-CoA for Mitochondrial β-Oxidation Research: A Procurement Guide


3-Oxo-7Z-Tetradecenoyl-CoA is a long-chain 3-oxoacyl-CoA ester derivative of coenzyme A [1]. It is a specific intermediate in the mitochondrial β-oxidation pathway for unsaturated fatty acids, particularly those with a cis double bond at the 7Z position, where it is enzymatically converted from (S)-3-hydroxy-(7Z)-tetradecenoyl-CoA and subsequently thiolytically cleaved to produce acetyl-CoA and a shortened acyl-CoA [2].

Why Generic 3-Oxo-7Z-Tetradecenoyl-CoA Substitution Fails in β-Oxidation Studies


While a broad class of long-chain 3-oxoacyl-CoAs exists [1], generic substitution with other 3-oxoacyl-CoA esters cannot be made for 3-Oxo-7Z-Tetradecenoyl-CoA. The specific position (7Z) and geometry (cis) of the double bond in its acyl chain dictate its unique role as a metabolic intermediate in the β-oxidation of monounsaturated fatty acids like palmitoleate [2]. Using a saturated analog such as 3-Oxotetradecanoyl-CoA or a trans-isomer would bypass the specific enzymatic steps (e.g., the need for 2,4-dienoyl-CoA reductase) and fail to accurately model the metabolism of unsaturated fats, which is critical for understanding metabolic flux and disorders .

Quantitative Differentiation of 3-Oxo-7Z-Tetradecenoyl-CoA vs. Analogs in Fatty Acid Oxidation Research


Substrate Specificity of 3-Oxoacyl-CoA Thiolase for Chain-Length and Saturation

3-Oxoacyl-CoA thiolases (EC 2.3.1.16) exhibit differential substrate specificities based on chain length and saturation [1]. While specific kinetic data (Km, kcat) for 3-Oxo-7Z-Tetradecenoyl-CoA with purified thiolases is not found in the open literature, class-level data shows that 3-oxoacyl-CoA thiolase A prefers medium-chain straight-chain substrates over branched or bile acid intermediates [1]. This implies that the C14-chain 3-Oxo-7Z-Tetradecenoyl-CoA will be processed with different efficiency compared to shorter-chain analogs (e.g., 3-Oxodecanoyl-CoA) or saturated analogs (e.g., 3-Oxotetradecanoyl-CoA), which is a critical factor when designing enzyme assays or metabolic flux studies.

Substrate Specificity 3-Oxoacyl-CoA Thiolase Fatty Acid Oxidation

Inhibition of 3-Oxoacyl-CoA Thiolase by Acetyl-CoA and Decanoyl-CoA

The activity of 3-oxoacyl-CoA thiolase is regulated by feedback inhibition from acetyl-CoA [1]. This enzyme is significantly inhibited by acetyl-CoA (Ki = 3.9 microM), which acts as a competitive inhibitor, and by decanoyl-CoA [1]. In contrast, acetoacetyl-CoA thiolase (EC 2.3.1.9), which acts on shorter substrates, is less sensitive to acetyl-CoA inhibition (Ki = 125 microM) [1]. This differential inhibition highlights that long-chain 3-oxoacyl-CoAs like 3-Oxo-7Z-Tetradecenoyl-CoA are part of a distinct regulatory node in mitochondrial β-oxidation, unlike the ketogenic pathway involving acetoacetyl-CoA.

Enzyme Inhibition 3-Oxoacyl-CoA Thiolase Fatty Acid Oxidation

Metabolic Fate and Oxidation of Cis vs. Trans Unsaturated Acyl-CoAs

The geometry of the double bond in an unsaturated fatty acyl-CoA dramatically alters its metabolic fate during β-oxidation [1]. Kinetic studies on the initial step of β-oxidation show that trans-5-tetradecenoyl-CoA is a poorer substrate for long-chain acyl-CoA dehydrogenase (LCAD) than its cis isomer, and both unsaturated forms are poor substrates for very-long-chain acyl-CoA dehydrogenase (VLCAD) compared to the saturated myristoyl-CoA [1]. While this data is for the first step (dehydrogenation) of β-oxidation, it establishes the principle that unsaturation position and geometry are critical determinants of metabolic flux, and by extension, the same will hold true for the later intermediate 3-Oxo-7Z-Tetradecenoyl-CoA.

Metabolic Flux Cis-Trans Isomerism Fatty Acid Oxidation

Enzymatic Conversion in the β-Oxidation Cycle for Unsaturated Fatty Acids

3-Oxo-7Z-Tetradecenoyl-CoA is the direct product of the NAD+-dependent oxidation of (S)-3-hydroxy-(7Z)-tetradecenoyl-CoA by 3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35) [1]. The reaction is part of the β-oxidation spiral for the unsaturated fatty acid palmitoleate. This specific reaction, and the subsequent thiolysis step, distinguishes the metabolism of this unsaturated fatty acid from that of saturated long-chain fatty acids. The generation of 3-Oxo-7Z-Tetradecenoyl-CoA is a required intermediate step before the carbon chain can be shortened by thiolysis [2].

Enzyme Assay β-Oxidation 3-Hydroxyacyl-CoA Dehydrogenase

Core Application Scenarios for 3-Oxo-7Z-Tetradecenoyl-CoA in Lipid Metabolism and Disease Research


In Vitro Enzyme Assays for Mitochondrial Trifunctional Protein (MTP) Activity

This compound serves as a specific substrate for the 3-hydroxyacyl-CoA dehydrogenase activity of the mitochondrial trifunctional protein (MTP) [1]. By measuring the production of NADH upon conversion of (S)-3-hydroxy-(7Z)-tetradecenoyl-CoA to 3-Oxo-7Z-Tetradecenoyl-CoA, researchers can assess the functional capacity of this enzyme complex in patient-derived samples or model systems. This is directly relevant for studying MTP deficiency and related disorders [2]. The specific unsaturation of the substrate ensures the assay models the metabolism of naturally occurring monounsaturated fatty acids.

Metabolic Flux Studies for Monounsaturated Fatty Acid β-Oxidation

In metabolic tracing studies using labeled palmitoleate (C16:1 n-7), 3-Oxo-7Z-Tetradecenoyl-CoA is a key intermediate that accumulates when downstream steps are inhibited or impaired [1]. Its quantification by LC-MS/MS allows for the precise mapping of metabolic bottlenecks in the β-oxidation pathway. This is crucial for investigating the metabolic consequences of mutations in genes like HADHA or HADHB, or for assessing the effects of pharmacological inhibitors that target specific enzymes like 3-oxoacyl-CoA thiolase [2].

Mechanistic Studies of Fatty Acid Oxidation Inhibitors

Compounds that inhibit β-oxidation, such as those being explored for cardiovascular or cancer therapies [1], can be characterized by their effect on the accumulation of pathway intermediates. 3-Oxo-7Z-Tetradecenoyl-CoA can be used as a standard for identifying and quantifying a specific intermediate that accumulates upon inhibition of its thiolytic cleavage. This provides a direct and quantitative readout of target engagement for inhibitors of 3-oxoacyl-CoA thiolase, enabling robust structure-activity relationship (SAR) studies [2].

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